

Application Notes and Protocols for the Quantification of 1-(Ethylsulfonyl)piperazine

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Compound of Interest

Compound Name: 1-(Ethylsulfonyl)piperazine

Cat. No.: B3021322

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Introduction: The Analytical Imperative for 1-(Ethylsulfonyl)piperazine

1-(Ethylsulfonyl)piperazine is a chemical intermediate of increasing importance in the pharmaceutical industry. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity and precise quantification are critical for ensuring the safety, efficacy, and quality of the final drug product. This document provides a comprehensive guide to the analytical methodologies for the quantification of **1-(Ethylsulfonyl)piperazine**, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be adaptable to various laboratory settings. All methodologies should be validated in accordance with ICH Q2(R1) guidelines to ensure their suitability for their intended purpose. [\[1\]](#)[\[2\]](#)

Physicochemical Properties of 1-(Ethylsulfonyl)piperazine

A foundational understanding of the physicochemical properties of **1-(Ethylsulfonyl)piperazine** is essential for the development of robust analytical methods.

| Property | Value | Source |
|-------------------|------------------------|---|
| Molecular Formula | C6H14N2O2S | [3] [4] |
| Molecular Weight | 178.25 g/mol | [3] |
| Melting Point | 69-72 °C | [4] [5] |
| Boiling Point | 110-112 °C at 0.1 mmHg | [4] [5] |
| LogP | 0.58880 | [5] |

The compound's polarity, indicated by its LogP value and solubility in water, suggests that High-Performance Liquid Chromatography (HPLC) is a highly suitable analytical technique. Gas Chromatography (GC) may also be applicable, particularly for volatile impurities.

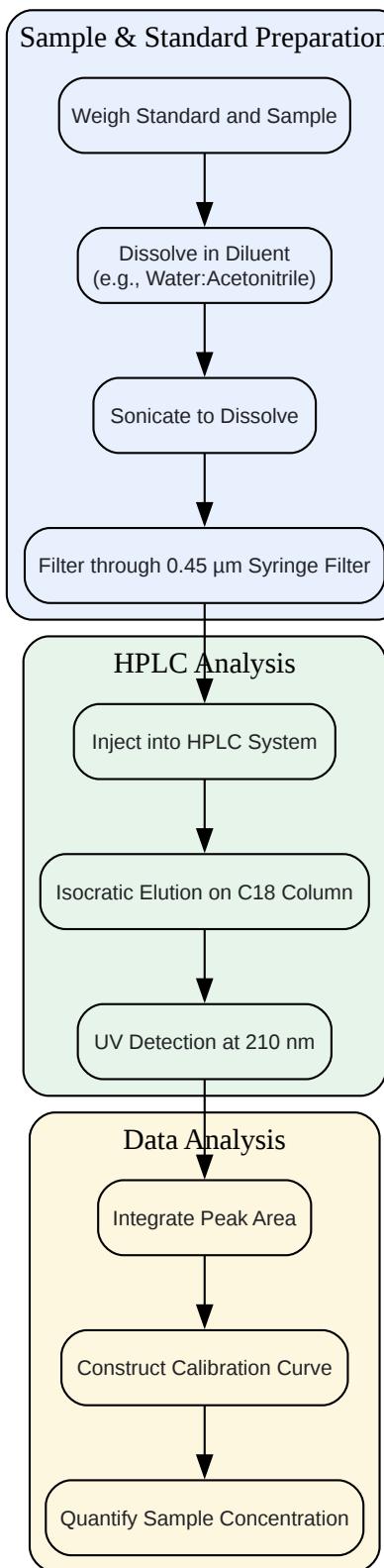
High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For **1-(Ethylsulfonyl)piperazine**, a reversed-phase HPLC method with UV detection is recommended for its robustness and accessibility.

Causality Behind Experimental Choices

- Reversed-Phase Chromatography: **1-(Ethylsulfonyl)piperazine** is a polar compound, making it well-suited for reversed-phase chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
- UV Detection: While the piperazine moiety itself lacks a strong chromophore, the presence of the sulfonyl group allows for adequate UV detection at lower wavelengths (e.g., 210 nm). For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[\[6\]](#)[\[7\]](#)
- Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of the retention time and peak shape of the analyte. The use of a buffer is important to control the ionization state of the piperazine nitrogens, ensuring consistent retention.

Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC quantification of **1-(Ethylsulfonyl)piperazine**.

Detailed HPLC Protocol

1. Instrumentation and Columns:

- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid.
- **1-(Ethylsulfonyl)piperazine** reference standard.

3. Chromatographic Conditions:

- Mobile Phase: A mixture of aqueous phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.

4. Standard and Sample Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **1-(Ethylsulfonyl)piperazine** reference standard into a 25 mL volumetric flask. Dissolve in and

dilute to volume with the mobile phase.

- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).
- Sample Solution: Accurately weigh a sample containing **1-(Ethylsulfonyl)piperazine** and prepare a solution of a known concentration in the mobile phase.

5. System Suitability:

- Inject the standard solution five times and ensure the relative standard deviation (RSD) of the peak area is less than 2.0%.
- The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

6. Data Analysis:

- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Determine the concentration of **1-(Ethylsulfonyl)piperazine** in the sample solution from the calibration curve.

Hypothetical HPLC Method Validation Data

The following table presents a summary of expected validation parameters for the described HPLC method, in accordance with ICH Q2(R1) guidelines.[\[2\]](#)[\[8\]](#)

| Parameter | Acceptance Criteria | Expected Result |
|-------------------------------|--|---|
| Linearity (R^2) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 $\mu\text{g/mL}$ |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | | |
| - Repeatability | $\leq 2.0\%$ | 0.8% |
| - Intermediate Precision | $\leq 2.0\%$ | 1.2% |
| Limit of Detection (LOD) | $\text{S/N} \geq 3$ | 0.3 $\mu\text{g/mL}$ |
| Limit of Quantification (LOQ) | $\text{S/N} \geq 10$ | 1.0 $\mu\text{g/mL}$ |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from excipients |

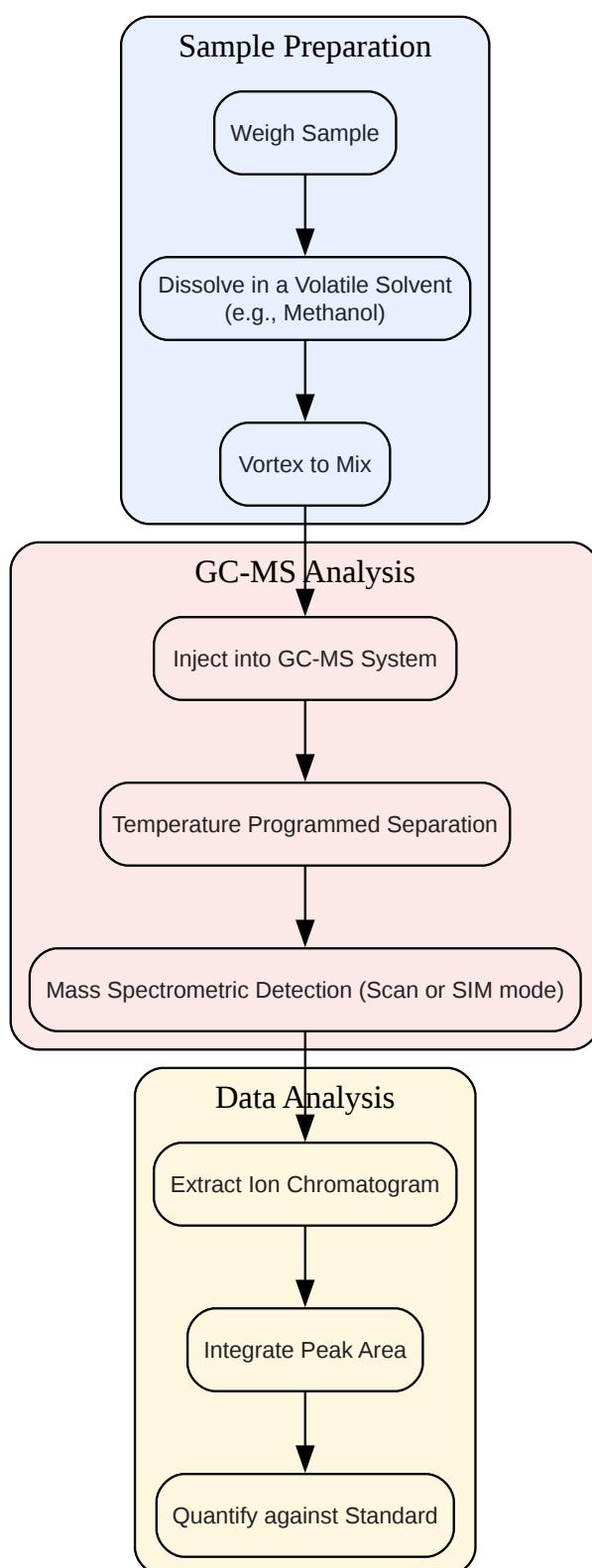
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level impurities in the **1-(Ethylsulfonyl)piperazine** substance.

Causality Behind Experimental Choices

- Gas Chromatography: The relatively low boiling point of **1-(Ethylsulfonyl)piperazine** allows for its analysis by GC without derivatization, although derivatization can sometimes improve peak shape and sensitivity.[\[9\]](#)[\[10\]](#)
- Mass Spectrometry Detection: MS detection provides high selectivity and sensitivity, allowing for the unambiguous identification of the analyte and its potential impurities based on their mass spectra and fragmentation patterns.

Experimental Workflow for GC-MS Analysis

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